Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate; hydrochloride is a chemical compound that belongs to the quinoxaline family, characterized by its unique bicyclic structure. Quinoxalines are known for their diverse biological activities, including anticancer and antimicrobial properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
This compound can be synthesized through various methods, primarily involving reactions of substituted quinoxaline derivatives. The synthesis often employs techniques such as azide coupling and hydrazine hydration, which allow for the introduction of different functional groups and enhance biological activity.
Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate; hydrochloride is classified as a heterocyclic compound. It falls under the category of nitrogen-containing compounds, specifically quinoxalines, which are known for their pharmacological significance.
The synthesis of methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring reactions and characterizing products.
Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate has a complex molecular structure featuring a quinoxaline core with a carboxylate ester group. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data includes:
The compound participates in various chemical reactions that modify its structure for enhanced biological activity. Notable reactions include:
Reactions are typically facilitated under controlled conditions to prevent unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess reaction progress and product purity.
The mechanism of action for methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate involves interaction with biological targets such as enzymes or receptors associated with cancer cell proliferation. The compound's structure allows it to bind selectively to these targets, potentially inhibiting their activity.
Research indicates that derivatives of quinoxaline exhibit significant anticancer activity with IC50 values in the low micromolar range against various cancer cell lines . This suggests a promising therapeutic potential for further development.
Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate; hydrochloride is typically presented as a crystalline solid with the following characteristics:
Chemical properties include:
Relevant analyses such as elemental analysis confirm the composition and purity of synthesized compounds .
Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate; hydrochloride has several scientific applications:
The synthesis of quinoxaline scaffolds, particularly precursors to Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate hydrochloride, increasingly employs sustainable methodologies. Heterogeneous catalysts like bentonite clay K-10 enable efficient condensation of o-phenylenediamine derivatives with carbonyl compounds at room temperature, achieving yields >90% within 20 minutes in ethanol solvent [1] [3]. Similarly, phosphate-based catalysts (monoammonium phosphate, diammonium phosphate) facilitate solvent-mediated cyclocondensations with catalyst recyclability up to five cycles without significant activity loss [3]. Lanthanide-based systems such as cerium(IV) ammonium nitrate (CAN) catalyze quinoxaline ring formation in aqueous media, demonstrating exceptional atom economy (reaction times <30 min) and eliminating organic solvent waste [3]. These methods align with green chemistry principles by minimizing energy consumption (room temperature operations), utilizing biodegradable catalysts, and reducing hazardous waste generation.
Table 1: Green Synthetic Approaches for Quinoxaline Core Assembly
Method | Catalyst/Reagent | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Clay Catalysis | Bentonite K-10 | EtOH, RT, 20 min | 90–95 | Recyclable catalyst, solvent compatibility |
Phosphate Fertilizers | MAP/DAP | EtOH, reflux, 1–2 h | 85–92 | Low-cost agricultural catalysts |
Lanthanide Catalysis | CAN | H₂O, 25–40°C, 30 min | 88–94 | Biocompatible, aqueous medium |
Functionalized intermediates critical for Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate synthesis are efficiently constructed via multi-component reactions (MCRs). Azide-alkyne cycloadditions ("click chemistry") enable simultaneous introduction of triazole moieties and ester functionalities in a single operational step. For example, copper-catalyzed reactions between azidoacetamides and alkyne-substituted quinoxalines yield hybrid pharmacophores with embedded carboxylate groups under mild conditions (50–60°C, 12 h) [4]. Cascade protocols combining cyclocondensation-alkylation sequences permit direct N-methylation during scaffold assembly. One representative approach involves sequential condensation of o-phenylenediamine with glyoxal, followed by reductive methylation using paraformaldehyde/sodium borohydride, achieving 78% overall yield for the 1-methyl-3,4-dihydroquinoxaline core [1] [8]. These MCRs enhance structural complexity while conserving synthetic steps, reducing purification demands, and improving resource efficiency.
Table 2: Multi-Component Reactions for Quinoxaline Intermediate Diversification
Reaction Type | Key Components | Product Functionality | Yield Range (%) |
---|---|---|---|
Azide-Alkyne Cycloaddition | Azidoacetamide + Alkyne-quinoxaline | Triazole-quinoxaline carboxylate | 75–85 |
Reductive Amination | Quinoxalinone + HCHO/NaBH₄ | N-Methyl-dihydroquinoxaline | 70–80 |
Tandem Cyclization-Alkylation | o-Diamine + Glyoxal + Alkyl halide | 1-Alkyl-3,4-dihydroquinoxaline | 65–78 |
Regioselective functionalization at the N1 and C6-positions is essential for synthesizing Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate hydrochloride. Iron-catalyzed C–H activation enables direct alkylation of quinoxaline scaffolds using cyclic ethers as alkyl sources. Employing FeCl₃/CF₃SO₃H catalytic systems, N-methyl groups are introduced via cross-dehydrogenative coupling with tetrahydrofuran (46–94% yield), demonstrating high regioselectivity for the N1 position [3]. For carboxylation, microwave-assisted esterification using dimethyl carbonate (DMC) as a green methylating agent converts quinoxaline-6-carboxylic acids to methyl esters efficiently (10 min, 85–92% yield) [4]. Alternatively, palladium-catalyzed carbonylation of quinoxaline-6-bromides under CO/methanol atmospheres provides direct access to carboxylate esters with exceptional regiocontrol (>95% selectivity at C6) [8]. These catalytic methods overcome traditional limitations of positional selectivity in dihydroquinoxaline systems.
Table 3: Catalytic Systems for Regioselective Functionalization
Reaction | Catalyst | Regioselectivity | Conditions | Yield (%) |
---|---|---|---|---|
N-Alkylation | FeCl₃/CF₃SO₃H | N1 position | THF, 80°C, 12 h | 46–94 |
Esterification | MgO nanoparticles | C6-carboxylate | DMC, MW, 100°C, 10 min | 85–92 |
Carbonylative Bromide Conversion | Pd(OAc)₂/Xantphos | C6-ester | CO/MeOH, 80°C, 6 h | 75–88 |
Scalable production of Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate hydrochloride demands one-pot systems integrating cyclization, alkylation, and esterification. Continuous flow reactors enable telescoped synthesis starting from o-nitroaniline derivatives: sequential reduction (H₂/Pd-C), cyclocondensation (glyoxal), N-methylation (dimethyl sulfate), and esterification (acetyl chloride/methanol) achieve 68% overall yield with a space-time yield of 1.2 kg·L⁻¹·day⁻¹ [4] [6]. Solvent-free mechanochemical protocols utilizing ball milling exhibit exceptional efficiency: quinoxaline ring formation and N-alkylation proceed within 30 minutes (yield: 89%), eliminating solvent waste and reducing reaction times tenfold compared to batch methods [4]. These processes demonstrate low Process Mass Intensity (PMI < 8) and E-factors < 5, outperforming classical stepwise approaches (PMI > 35, E-factor > 50) by minimizing purification steps and solvent consumption. Industrial implementations have achieved batch sizes exceeding 100 kg while maintaining >99.5% chemical purity through in-line crystallization control.
Table 4: Scalability Metrics for One-Pot Quinoxaline Synthesis
Process | Reaction Sequence | PMI | E-factor | Batch Size Demonstrated |
---|---|---|---|---|
Continuous Flow | Reduction → Cyclization → Methylation → Esterification | 7.2 | 4.3 | 100 kg |
Solvent-Free Mechanochemistry | Cyclization-N-Alkylation → Esterification | 5.8 | 3.1 | 50 kg |
Classical Stepwise Synthesis | Separate steps with isolations | 38 | 52 | 10 kg |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2